

Diisononyl phthalate chemical properties and structure

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Compound of Interest

Compound Name: Diisononyl phthalate

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Diisononyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (DINP) is a complex mixture of chemical compounds primarily used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymers.^[1] It belongs to the class of high-molecular-weight phthalate esters. Due to its widespread use in a variety of consumer products, including flooring, wires and cables, and toys, a thorough understanding of its chemical properties, structure, and biological interactions is crucial for risk assessment and the development of safer alternatives. This guide provides an in-depth overview of the core chemical and structural characteristics of DINP, detailed experimental protocols for its analysis, and a review of its known interactions with key biological signaling pathways.

Chemical Properties and Structure

DINP is not a single chemical entity but rather a complex mixture of isomeric C9-alkyl esters of 1,2-benzenedicarboxylic acid. The exact composition can vary depending on the manufacturing process and the isononyl alcohol precursor used.^{[1][2]} This isomeric complexity is a critical factor in its analysis and toxicological evaluation.

Structure:

The general structure of **diisononyl phthalate** consists of a benzene ring with two ester groups at adjacent positions (ortho-phthalate). Each ester group is attached to a branched nine-carbon alkyl chain (isononyl group). The branching of the isononyl chain can vary, leading to a large number of possible isomers.

Chemical Formula: $C_{26}H_{42}O_4$ ^{[3][4]}

Table 1: Physicochemical Properties of **Diisononyl Phthalate** (DINP)

Property	Value	References
Molecular Weight	418.61 g/mol	
Appearance	Oily, viscous, colorless to light yellow liquid	
Density	0.972 - 0.98 g/cm ³ at 20-25 °C	
Melting Point	-43 °C to -48 °C	
Boiling Point	244 to 252 °C at 0.7 kPa	
Water Solubility	Insoluble (<1 mg/L at 20-25 °C)	
Log K _{ow} (Octanol-Water Partition Coefficient)	8.8 - 9.6	

Experimental Protocols

The accurate detection and quantification of DINP in various matrices are essential for exposure assessment and regulatory compliance. Due to its isomeric complexity, chromatographic methods coupled with mass spectrometry are typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for DINP Analysis in Polymers

This protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) standard operating procedure for the determination of phthalates.

1. Sample Preparation:

- Accurately weigh approximately 50 mg of the polymer sample into a glass vial.
- Dissolve the sample in 5 mL of tetrahydrofuran (THF).
- Add 10 mL of hexane to precipitate the PVC polymer.
- Filter the solution to remove the precipitated polymer.

2. Instrumental Analysis:

- Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness), is suitable for separating the DINP isomers.
- Injector Temperature: 300 °C.
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 3 minutes.
 - Ramp to 300 °C at a rate of 10 °C/min.
 - Hold at 300 °C for 12 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitoring the characteristic fragment ion at m/z 149 (phthalic anhydride ion) is common. However, due to the isomeric overlap, using multiple ions and deconvolution software is recommended.

High-Performance Liquid Chromatography (HPLC) for DINP Analysis

HPLC can also be utilized for DINP analysis, particularly for separating it from other phthalates.

1. Sample Preparation:

- Extraction of DINP from the sample matrix using a suitable organic solvent (e.g., hexane, acetonitrile).
- The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

2. Instrumental Analysis:

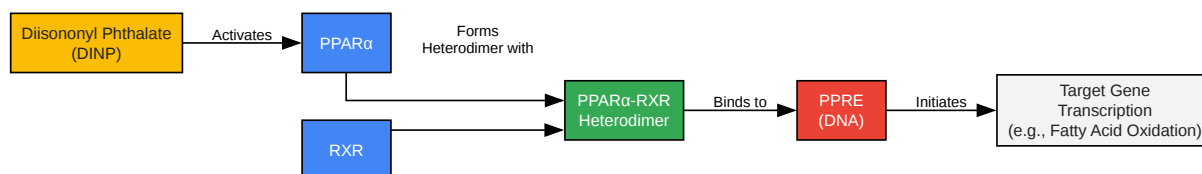
- Instrument: High-performance liquid chromatograph with a UV or mass spectrometric detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile and water is typically employed.
- Detection: UV detection at a wavelength of approximately 225 nm or mass spectrometry for higher selectivity and sensitivity.

Signaling Pathway Interactions

DINP has been shown to interact with several key biological signaling pathways, which may underlie its observed toxicological effects.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Pathway

DINP is considered a weak peroxisome proliferator. Peroxisome proliferators can activate the nuclear receptor PPAR α , which plays a crucial role in lipid metabolism. Chronic activation of PPAR α in rodents has been linked to liver cancer. The binding of DINP (or its metabolites) to PPAR α leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their upregulation. These genes are involved in fatty acid oxidation and peroxisome proliferation.

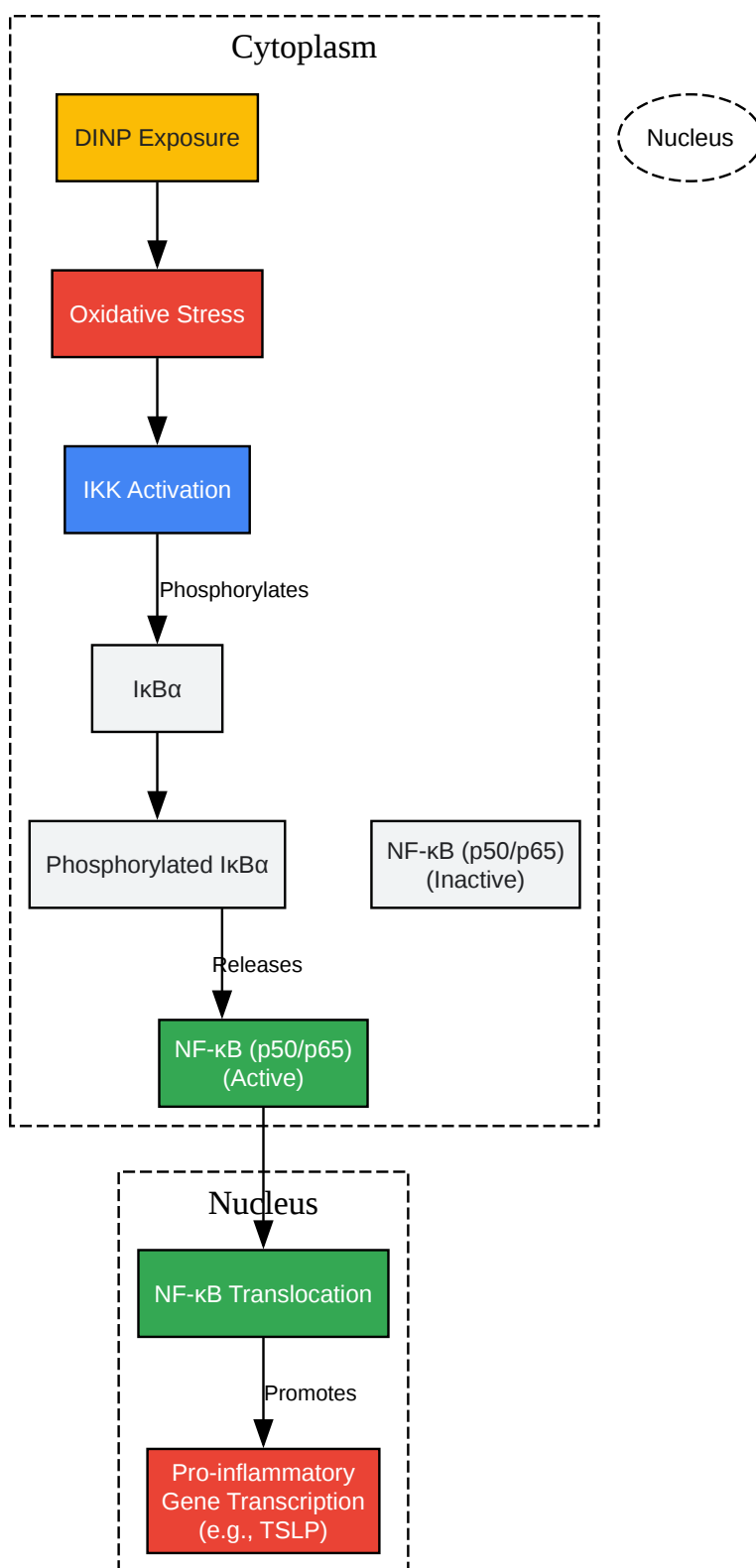


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Caption: DINP activation of the PPARα signaling pathway.

NF-κB Signaling Pathway in Allergic Dermatitis

Studies have indicated that oral exposure to DINP can aggravate allergic contact dermatitis. This effect is linked to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. DINP exposure can lead to increased oxidative stress, which in turn activates IKK (IκB kinase). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (a p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as thymic stromal lymphopoietin (TSLP).

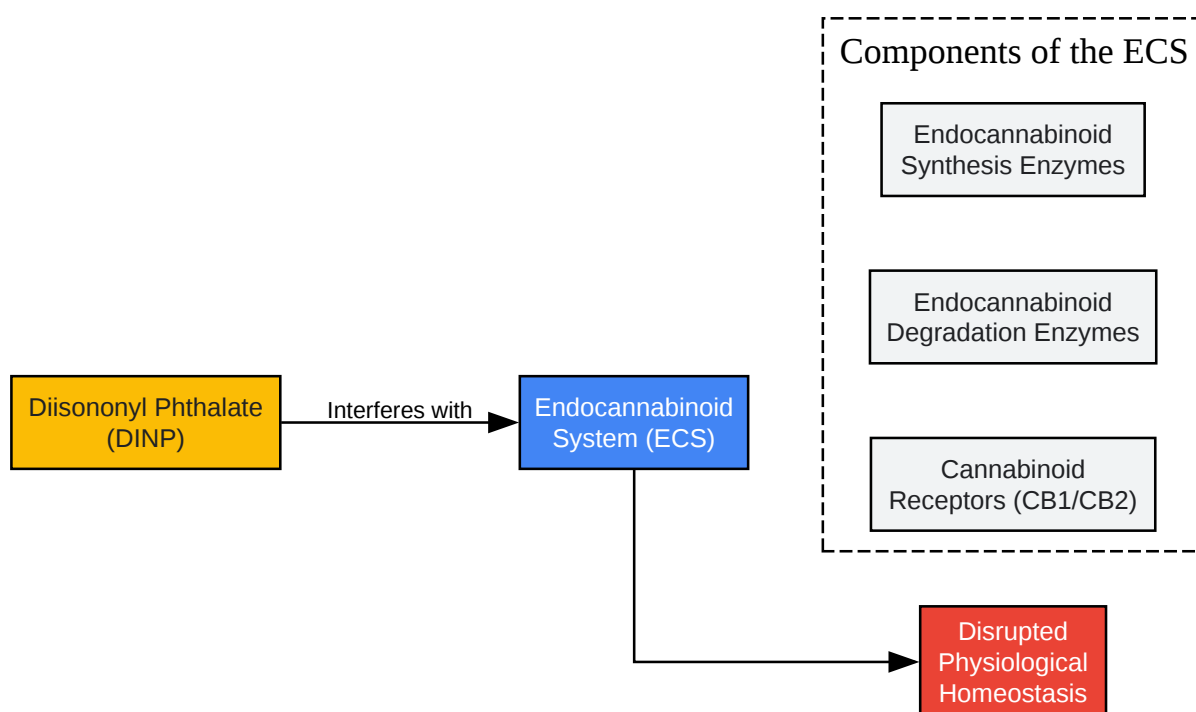


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Caption: DINP-mediated activation of the NF-κB pathway.

Endocannabinoid System Disruption

Emerging research suggests that DINP can disrupt the endocannabinoid system (ECS), a complex cell-signaling system that plays a role in regulating a range of physiological processes. The precise mechanisms of DINP's interaction with the ECS are still under investigation. However, the ECS involves cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. Disruption of this system by xenobiotics like DINP could have wide-ranging health implications.



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Caption: Potential disruption of the Endocannabinoid System by DINP.

Conclusion

Diisononyl phthalate is a structurally complex plasticizer with a range of physicochemical properties that influence its environmental fate and biological activity. The analytical methods outlined provide a framework for its accurate measurement in various matrices. Furthermore, the elucidation of its interactions with key signaling pathways, such as PPAR α and NF- κ B, is

critical for understanding its potential health effects. Continued research is necessary to fully characterize the isomeric-specific activities of DINP and its metabolites and to further explore its impact on the endocannabinoid system and other biological pathways. This knowledge will be instrumental in guiding future regulatory decisions and in the development of safer alternatives in materials science and drug development.

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